molecular formula C21H27NO6 B12184147 6-({[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}amino)hexanoic acid

6-({[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}amino)hexanoic acid

Cat. No.: B12184147
M. Wt: 389.4 g/mol
InChI Key: IWOZUBVJLZJOCY-UHFFFAOYSA-N
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Description

6-({[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}amino)hexanoic acid is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by its unique structure, which includes a chromen ring system substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}amino)hexanoic acid typically involves multiple steps. One common approach is the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate and dry acetone . This intermediate is then reacted with various sodium azides to form the desired product.

Industrial Production Methods

This may include the use of green solvents and catalysts to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-({[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}amino)hexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

6-({[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}amino)hexanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-({[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}amino)hexanoic acid involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the inhibition of specific enzymes and modulation of signaling pathways. For example, it may inhibit the activity of certain kinases involved in cell proliferation and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-({[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}amino)hexanoic acid is unique due to its specific substitution pattern on the chromen ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H27NO6

Molecular Weight

389.4 g/mol

IUPAC Name

6-[[2-(7-methyl-2-oxo-4-propylchromen-5-yl)oxyacetyl]amino]hexanoic acid

InChI

InChI=1S/C21H27NO6/c1-3-7-15-12-20(26)28-17-11-14(2)10-16(21(15)17)27-13-18(23)22-9-6-4-5-8-19(24)25/h10-12H,3-9,13H2,1-2H3,(H,22,23)(H,24,25)

InChI Key

IWOZUBVJLZJOCY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)NCCCCCC(=O)O

Origin of Product

United States

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